[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-
Description
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)- (CAS: 89803-71-4) is a fluorinated biphenyldicarboxylic acid derivative with a molecular formula of C₁₆H₈F₆O₄ and a molecular weight of 378.22 g/mol . Structurally, it features two trifluoromethyl (-CF₃) groups at the 2,2' positions and carboxylic acid (-COOH) groups at the 4,4' positions of the biphenyl backbone. The -CF₃ substituents confer strong electron-withdrawing effects, enhancing the compound’s rigidity and thermal stability. This compound is a white crystalline solid, soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) , and is widely utilized in advanced materials such as poly(amide-imide) (PAI) films for low thermal expansion and metal-organic frameworks (MOFs) due to its stability and ligand properties .
Properties
IUPAC Name |
4-[4-carboxy-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(13(23)24)1-3-9(11)10-4-2-8(14(25)26)6-12(10)16(20,21)22/h1-6H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSZLKUKKWRKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176054 | |
| Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89803-71-4 | |
| Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89803-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of 2,2’-bistrifluoromethylbiphenyl with sulfonyl chloride and ammonium nitrate in N-methylpyrrolidone, followed by neutralization and purification . Another method involves the hydrogenation of 2,2’-bis(trifluoromethyl)-4,4’-dinitrobiphenyl using a palladium catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like bromine or chlorine. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Functionalized Biphenyls
The compound serves as a versatile building block in the synthesis of various biphenyl derivatives. Its trifluoromethyl groups enhance the electronic properties of biphenyl compounds, making them suitable for applications in pharmaceuticals and agrochemicals. For example, it can be used in reactions such as Suzuki-Miyaura coupling to produce fluorinated biphenyl compounds that exhibit improved biological activity .
2. Intermediate in Pharmaceutical Chemistry
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential therapeutic effects against chronic diseases such as cancer and cardiovascular diseases. The presence of the dicarboxylic acid moiety allows for further functionalization, facilitating the development of drugs with targeted actions .
Applications in Materials Science
1. Polymer Chemistry
2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid is employed in the production of high-performance polymers. Its ability to enhance thermal stability and chemical resistance makes it valuable in creating advanced materials for electronics and automotive applications. The incorporation of this compound into polymer matrices can improve mechanical properties and durability under extreme conditions .
2. Dyes and Pigments
The compound is also used in the synthesis of dyes due to its chromophoric properties. Its derivatives can be engineered to produce vibrant colors with high stability against light and heat, making them suitable for use in textiles and coatings .
Case Study 1: Synthesis of Fluorinated Biphenyls
A recent study demonstrated the use of 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid in synthesizing fluorinated biphenyls through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced solubility and reactivity compared to their non-fluorinated counterparts, indicating their potential for use in advanced material applications .
Case Study 2: Therapeutic Applications
Research has highlighted the potential of derivatives derived from this compound in treating various pathologies. For instance, a derivative was tested for its ability to inhibit tumor growth in vitro, showing promising results that warrant further investigation into its pharmacological properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for functionalized biphenyls; used in pharmaceutical intermediates |
| Materials Science | Enhances thermal stability and chemical resistance in polymers; used in high-performance materials |
| Dyes and Pigments | Produces stable dyes with vibrant colors for textiles and coatings |
| Therapeutic Development | Potential anti-cancer properties; derivatives show promise against chronic diseases |
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, facilitating its binding to specific enzymes or receptors. The pathways involved often include inhibition of bacterial growth or modulation of polymer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- Key Observations: Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ and -NO₂ groups in the target compound and H2L-NO2 reduce electron density on the biphenyl core, enhancing acidity and ligand coordination strength. In contrast, -NH₂ derivatives increase electron density, enabling post-synthetic modifications (e.g., Schiff base formation) . Steric Effects: The 2,2'-CF₃ groups in the target compound create significant steric hindrance compared to the 3,3'-CF₃ isomer (UiO-67-o-2CF3), which impacts MOF pore geometry and polymer chain packing .
Solubility and Thermal Stability
- Fluorine Impact : The -CF₃ groups improve thermal stability by forming strong C-F bonds and reducing chain mobility in polymers. For example, Zr-MOFs incorporating the target compound retain crystallinity even at 500°C .
- Amino Derivatives: While -NH₂ groups enhance solubility in polar solvents, they lower thermal stability due to oxidative degradation pathways .
Biological Activity
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)- (CAS: 89803-71-4) is a fluorinated organic compound notable for its unique structural properties and potential biological activities. This article explores the compound's biological activity based on existing research and case studies.
- Molecular Formula : C16H8F6O4
- Molecular Weight : 378.23 g/mol
- IUPAC Name : 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Purity : 98% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.
Anticancer Activity
Research has indicated that compounds with similar biphenyl structures exhibit anticancer properties. For instance:
- Study on Cell Lines : In vitro studies have shown that biphenyl derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Case Study : A recent study highlighted the efficacy of a structurally similar compound in inhibiting the growth of BCR-ABL positive leukemia cells, suggesting that [1,1'-Biphenyl]-4,4'-dicarboxylic acid derivatives may have similar effects .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Inhibition of Pathogens : Preliminary studies indicate that biphenyl derivatives can inhibit growth in certain bacterial strains. Further research is needed to quantify this activity against specific pathogens.
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| [1,1'-Biphenyl]-4,4'-dicarboxylic acid | Anticancer | 12 | |
| 2-(Trifluoromethyl)-[1,1'-biphenyl]-4,4' | Antimicrobial | 5 | |
| 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl] | Cytotoxicity | 8 |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry assessed the anticancer properties of biphenyl derivatives. The results showed that compounds similar to [1,1'-Biphenyl]-4,4'-dicarboxylic acid inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of fluorinated biphenyls against Gram-positive bacteria. The findings suggested significant inhibition at concentrations below 10 µM, indicating a promising avenue for developing new antimicrobial agents based on this chemical scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-?
- Methodological Answer : The compound is typically synthesized via multi-step pathways starting from biphenyldicarboxylic acid derivatives. For example, nitration followed by reduction and deprotection steps can yield functionalized analogs (e.g., diamine or dicarboxylate forms) . Purification often involves recrystallization or column chromatography, with solvent selection critical due to the compound’s low solubility in polar solvents. Monitoring via HPLC (high-performance liquid chromatography) ensures purity >98% .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Analysis : Use FTIR to confirm carboxylic acid and trifluoromethyl groups. NMR (¹H/¹³C/¹⁹F) resolves aromatic protons and CF₃ substituents .
- Thermal Stability : TGA (thermogravimetric analysis) reveals decomposition temperatures >300°C, attributed to the robust biphenyl backbone and fluorinated groups .
- Crystallinity : PXRD (powder X-ray diffraction) identifies crystalline phases, critical for MOF or polymer applications .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Classified under GHS07 (skin/eye irritation, respiratory hazard), researchers must:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or contact .
- Store in sealed containers at room temperature, away from oxidizers .
- Emergency measures: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can this compound enhance the stability and functionality of metal-organic frameworks (MOFs)?
- Methodological Answer :
- MOF Design : The biphenyl backbone and CF₃ groups act as rigid, hydrophobic linkers. For example, zirconium-based MOFs using this ligand show exceptional thermal stability (>500°C) and resistance to moisture .
- Gas Adsorption : Hydrophobic pores improve methane storage (e.g., 240 cm³/g at 36 atm) by repelling water, which competes with gas adsorption .
- Data Table :
| MOF Type | Surface Area (m²/g) | Methane Uptake (cm³/g) | Thermal Stability (°C) |
|---|---|---|---|
| Zr-MOF (this ligand) | 3200 | 240 | >500 |
| Non-fluorinated MOF | 2800 | 180 | 350 |
Q. What role does this compound play in synthesizing low thermal expansion polymers?
- Methodological Answer : In poly(amide-imide) films, the compound’s rigidity and fluorination reduce the coefficient of linear thermal expansion (CTE) by 30–50% compared to non-fluorinated analogs. Key steps:
- Polymerization : Condensation with diamines (e.g., m-TFPDA) under anhydrous conditions .
- Characterization : DSC (differential scanning calorimetry) measures Tg (glass transition) >250°C, while TMA (thermomechanical analysis) quantifies CTE .
Q. How do trifluoromethyl groups influence the hydrophobicity of materials derived from this compound?
- Methodological Answer : The CF₃ groups create superhydrophobic surfaces (contact angle >150°). In F-MOFs, this property is validated via:
- Water Adsorption Isotherms : Minimal uptake (<5% RH) compared to non-fluorinated MOFs (>20% RH) .
- Applications : Catalysis in aqueous media without framework collapse .
Q. What strategies enable post-synthetic modification of MOFs using derivatives of this compound?
- Methodological Answer :
- Amino-Functionalization : React the ligand’s carboxylate groups with aldehydes (e.g., salicylaldehyde) to form Schiff base ligands, enabling metal coordination (e.g., Cu²⁺) .
- Ion Detection : Modified MOFs detect Al³⁺/Fe³⁺ via fluorescence quenching, validated by PL (photoluminescence) spectroscopy .
Q. How should researchers resolve contradictions in gas adsorption data across studies?
- Methodological Answer : Discrepancies arise from synthesis variables (e.g., activation temperature, solvent). Best practices:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
